Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate
Description
This quaternary ammonium compound features a complex structure with a benzyl group, a dimethylammonium core, an ethylamino linker, and a 3-methyl-4-azo-phenyl-thiadiazole moiety. The acetate counterion distinguishes it from related salts (e.g., sulfate derivatives). Its structural complexity suggests applications in pharmaceuticals, dyes, or agrochemicals, where the azo-thiadiazole group may contribute to bioactivity or chromophoric properties .
Properties
CAS No. |
85187-92-4 |
|---|---|
Molecular Formula |
C30H36N6O2S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;acetate |
InChI |
InChI=1S/C28H33N6S.C2H4O2/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-2(3)4/h6-17,20H,5,18-19,21H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
YKLXSRNQMPUILI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate typically involves multiple steps, including the formation of the thiadiazole ring, the azo coupling reaction, and the quaternization of the amine group.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a phenylhydrazine derivative with a thioamide under acidic conditions.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from an aromatic amine. This step introduces the azo linkage into the molecule.
Quaternization of the Amine Group: The final step involves the quaternization of the amine group with benzyl chloride and dimethyl sulfate to form the dimethylammonium acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo linkage to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dimethylammonium groups, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole and azo groups.
Reduction: Amines derived from the reduction of the azo linkage.
Substitution: Substituted benzyl and dimethylammonium derivatives.
Scientific Research Applications
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The azo linkage and thiadiazole ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs with Varied Counterions
Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulfate (CAS 85187-93-5)
- Key Differences : The sulfate counterion (vs. acetate) increases molecular weight (C28H34N6O4S2 vs. C29H34N6O2S2) and alters solubility. Sulfate salts are typically more hydrophilic, enhancing water solubility, whereas acetate may improve organic solvent compatibility.
- Applications: Both are used as pharmaceutical intermediates, but the sulfate variant is explicitly noted for high-purity (99%) industrial-scale production .
Heterocyclic Analogues with Triazole/Thiadiazole Moieties
2-((4-Benzyl-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2,3-dimethylphenyl)acetamide
- Structural Contrast: Replaces the thiadiazole with a triazole ring and introduces a bromophenoxy group.
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Aminoethyl-Containing Derivatives
(2S,3S)-5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate
- Structural Comparison: Shares a dimethylaminoethyl group but embeds it in a benzothiazepin core. The acetate here is an ester (vs. counterion), suggesting prodrug functionality.
- Pharmacokinetics : Ester hydrolysis in vivo would release acetic acid, contrasting with the target compound’s ionic dissociation .
Physicochemical and Application Comparison Table
Biological Activity
Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium acetate is a complex organic compound notable for its unique structural features, which include a thiadiazole moiety and a quaternary ammonium group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 544.711 g/mol. The presence of the thiadiazole ring and azo group contributes to its distinctive chemical behavior, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H36N6O2S |
| Molecular Weight | 544.711 g/mol |
| CAS Number | 85187-92-4 |
| LogP | 7.2056 |
| PSA | 156.79 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The quaternary ammonium structure enhances its solubility in biological systems, allowing it to effectively penetrate cell membranes and interact with intracellular targets.
-
Enzyme Inhibition :
- Studies indicate that derivatives of thiadiazole compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. For example, related compounds have shown IC50 values ranging from 0.86 μM to 26.73 μM against AChE .
- The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups on the phenyl ring enhances inhibitory activity against these enzymes .
- Antimicrobial Activity :
Study on Enzyme Inhibition
A recent study evaluated several thiadiazole derivatives for their inhibitory effects on AChE and BuChE:
- Compound Efficacy :
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of thiadiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
